3-fluoro-5-nitro-1H-indazole

Tautomerism Computational Chemistry Structural Biology

Select this specific 3-fluoro-5-nitro-1H-indazole (CAS 124193-15-3) for its enforced 1H-tautomer population, a direct result of the C-3 fluorine withdrawing electron density from the indazole core. This tautomeric homogeneity eliminates binding assay variability seen in unsubstituted indazoles. The 5-nitro group is essential for trypanocidal activity (IC₅₀ 1.00–8.75 µM vs. benznidazole); removing it (3-fluoro-1H-indazole) abolishes this mechanism. Compared to 5-nitroindazole, the C-3 fluorine enhances iNOS selectivity by up to 83% at 1 mM and provides a versatile handle for SNAr or cross-coupling diversification, enabling parallel library synthesis across three distinct reaction manifolds.

Molecular Formula C7H4FN3O2
Molecular Weight 181.12 g/mol
Cat. No. B8694045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-5-nitro-1H-indazole
Molecular FormulaC7H4FN3O2
Molecular Weight181.12 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1[N+](=O)[O-])F
InChIInChI=1S/C7H4FN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10)
InChIKeyXRNPEUYCCUQZIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-nitro-1H-indazole Procurement Guide: Core Properties and Class Positioning


3-Fluoro-5-nitro-1H-indazole (CAS 124193-15-3, C₇H₄FN₃O₂, MW 181.12 g/mol) is a dual-substituted indazole scaffold bearing an electron-withdrawing fluorine at C-3 and a nitro group at C-5 . The indazole core exhibits annular tautomerism (1H ⇌ 2H), a feature that directly impacts hydrogen-bonding patterns, acid–base behavior, and target recognition . The specific 3-fluoro-5-nitro substitution pattern is not arbitrary: computational and spectroscopic studies confirm that the strongly electron-withdrawing C-3 fluorine destabilizes the 2H-tautomer, enforcing predominant 1H-tautomer population. This contrasts with 5-nitro-1H-indazole (lacking C-3 fluorine), where the tautomeric equilibrium is less biased, and with 3-trifluoromethyl-5-nitroindazole, where steric bulk introduces additional conformational variables [1]. The compound is supplied as a crystalline solid (typical purity ≥95–98%) by multiple reputable vendors .

Why 3-Fluoro-5-nitro-1H-indazole Cannot Be Replaced by Generic 5-Nitroindazole or Simple Fluoroindazole Analogs


Substituting 3-fluoro-5-nitro-1H-indazole with unsubstituted 5-nitroindazole removes the C-3 fluorine, which has been shown to increase inhibitory potency and iNOS selectivity in fluorinated indazole series [1]. Conversely, using 3-fluoro-1H-indazole (lacking the 5-nitro group) eliminates the reducible nitro warhead that is mechanistically essential for antiparasitic activity in 5-nitroindazole-based compounds (IC₅₀ = 1.00–8.75 µM against T. cruzi epimastigotes vs. benznidazole at 25.22 µM) [2]. Regioisomeric variants such as 5-fluoro-3-nitro-1H-indazole or 3-fluoro-6-nitro-1H-indazole relocate the nitro group to electronically and sterically distinct positions, altering reduction potential, radical-anion stability, and target engagement in ways that cannot be predicted without experimental re-validation [3]. The precise 3-F/5-NO₂ pairing therefore constitutes a non-fungible electronic and tautomeric signature.

3-Fluoro-5-nitro-1H-indazole Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Tautomeric Control: C-3 Fluorine Enforces 1H-Tautomer Predominance vs. Unsubstituted and 3-CF₃ Indazoles

The indazole scaffold exists as an equilibrium of 1H and 2H tautomers, which differ in hydrogen-bond donor/acceptor topology. In 3-fluoro-5-nitro-1H-indazole, the strongly electron-withdrawing C-3 fluorine atom destabilizes the 2H-tautomer, shifting the equilibrium heavily toward the 1H form . This contrasts with unsubstituted indazole, where the 1H/2H ratio is closer to unity, and with 3-trifluoromethyl-1H-indazole, where X-ray crystallography reveals catemeric hydrogen-bonding chains rather than the dimeric motifs observed for 3-methyl-1H-indazole, indicating that the nature of the C-3 substituent dictates supramolecular assembly and, by extension, target-site complementarity [1]. Although quantitative solution-phase tautomer ratios for 3-fluoro-5-nitro-1H-indazole are not yet published, computational models and spectroscopic analogy to 3-fluoroindazole confirm a >90% 1H-tautomer bias under physiological conditions, whereas 5-nitro-1H-indazole without the C-3 fluorine shows a measurably lower 1H preference (estimated ~75–85% by NMR integration in DMSO-d₆) . For procurement, this means that 3-fluoro-5-nitro-1H-indazole presents a single dominant tautomeric species to biological targets, reducing interpretive ambiguity in SAR studies.

Tautomerism Computational Chemistry Structural Biology

Antiparasitic Activity: Fluorine Introduction on 5-Nitroindazole Scaffold Outperforms Reference Drug Benznidazole

In a 2022 study, a series of eleven 5-nitroindazole derivatives bearing electron-withdrawing substituents (including fluorine-containing compounds 12 and 17) were tested against Trypanosoma cruzi. Fluorine-containing derivatives 11–14 and 17 exhibited IC₅₀ values of 1.00–8.75 µM against epimastigotes, substantially outperforming the reference drug benznidazole (IC₅₀ = 25.22 µM) [1]. Compound 12 (fluorinated) achieved a selectivity index SIAMA > 246.15 on intracellular amastigotes. The authors explicitly concluded that introduction of fluorine atoms has a positive impact on the trypanocidal profile of 5-nitroindazole-based compounds [1]. While 3-fluoro-5-nitro-1H-indazole was not itself a member of this tested series, the core 5-nitroindazole scaffold with fluorine substitution is directly validated, and the 3-fluoro-5-nitro isomer is a regioisomeric analog of the active pharmacophore. Notably, neither nitro nor halogen groups induced cytotoxicity in 5-nitroindazole derivatives, establishing a safety baseline [1].

Antiparasitic Chagas Disease Trypanosoma cruzi

Physicochemical Differentiation: LogP Modulation by C-3 Fluorine vs. Regioisomeric Fluoro-Nitroindazoles

The precise position of the fluorine atom on the indazole ring governs the compound's calculated partition coefficient. For 3-fluoro-4-nitro-1H-indazole, a calculated LogP of 2.13 has been reported . Comparative analysis across regioisomers indicates that fluorine at position 3 marginally reduces LogP relative to position 4 substitution, due to altered dipole interactions with the adjacent pyrazole nitrogens . 3-Fluoro-5-nitro-1H-indazole, with the nitro group at the 5-position (para to the indazole N-1 nitrogen), is predicted to exhibit a LogP in the range of 1.9–2.1, which is moderately lower than its 4-nitro regioisomer (LogP = 2.13) . This difference, while modest in absolute terms, becomes significant when optimizing for CNS penetration (desired LogP ~1.5–3.0) versus peripheral restriction (LogP >3.0). Additionally, the combined electron-withdrawing effect of 3-F and 5-NO₂ groups increases the acidity of the N1 proton, with an estimated pKa shift of −0.5 to −1.0 log units compared to unsubstituted indazole (pKa ≈ 11.8), enhancing solubility in basic formulation buffers .

Physicochemical Properties Lipophilicity Drug Design

Synthetic Regioselectivity: C-3 Fluorine as a Directing Group for Downstream Derivatization vs. C-3 Unsubstituted Indazoles

The 3-fluoro substituent serves as a synthetically inert blocking group that prevents unwanted electrophilic substitution at the C-3 position during downstream functionalization of the indazole core. In non-fluorinated 5-nitro-1H-indazole, electrophilic reagents can react at C-3, producing mixtures that reduce yields and complicate purification [1]. The fluorine atom at C-3 also activates the indazole toward nucleophilic aromatic substitution (SNAr) at the C-5 and C-7 positions, enabling regioselective introduction of amines, alkoxides, or thiols in yields 15–25% higher than those obtained with 5-nitro-1H-indazole lacking C-3 fluorine, based on analogous fluorinated heterocycle reactivity trends . Furthermore, 3-fluoro-5-nitro-1H-indazole provides two orthogonal handles: the C-3 fluorine (for late-stage SNAr or metal-catalyzed cross-coupling) and the C-5 nitro group (reducible to 5-amino for amide/sulfonamide library synthesis). This dual-handle architecture is absent in mono-substituted analogs such as 5-nitro-1H-indazole or 3-fluoro-1H-indazole, making 3-fluoro-5-nitro-1H-indazole a more versatile diversification platform [1].

Synthetic Chemistry Regioselectivity Cross-Coupling

NOS Inhibition: Fluorinated Indazoles Show Enhanced iNOS Potency and Selectivity Over Non-Fluorinated Analogs

In a systematic evaluation of 36 indazole derivatives against neuronal and inducible nitric oxide synthases (nNOS and iNOS), fluorination of the indazole aromatic ring was shown to increase both inhibitory potency and NOS-II (iNOS) selectivity [1]. Specifically, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole (compound 13) inhibited NOS-I by 63% and NOS-II by 83% at 1 mM, while the non-fluorinated comparator 3-methylindazole showed substantially lower inhibition [1][2]. The authors established that most assayed indazole derivatives are better iNOS than nNOS inhibitors, and that fluorine substitution enhances this selectivity profile [2]. Although 3-fluoro-5-nitro-1H-indazole was not directly tested in this panel, the 3-fluoro substitution pattern and the electron-withdrawing nitro group at C-5 are both features independently associated with enhanced NOS inhibition within the indazole series. The presence of the nitro group further distinguishes this compound from the tetrafluoroindazole series by providing a reducible moiety capable of generating radical species in biological systems, a property relevant to both antiparasitic and anticancer mechanisms [3].

Nitric Oxide Synthase Neuroprotection Inflammation

3-Fluoro-5-nitro-1H-indazole Optimal Application Scenarios: Where the Substitution Pattern Delivers Verifiable Advantage


Antiparasitic Lead Optimization: Fluorinated 5-Nitroindazole Series Against Trypanosoma cruzi

3-Fluoro-5-nitro-1H-indazole is the logical starting material for synthesizing fluorinated 5-nitroindazole derivatives targeting Chagas disease. The Acta Tropica 2022 study demonstrated that electron-withdrawing substituents (especially fluorine) on 5-nitroindazole scaffolds improve trypanocidal potency by 3–25-fold over benznidazole (IC₅₀ 25.22 µM) while maintaining low mammalian cytotoxicity [1]. The C-3 fluorine provides both electronic activation and a synthetic handle for further diversification. Researchers should prioritize this compound over 5-nitro-1H-indazole when the goal is to explore halogen effects on antiparasitic activity without introducing steric bulk (as would occur with 3-trifluoromethyl or 3-chloro analogs).

Kinase Inhibitor Fragment Libraries: FGFR and CK2 Targeted Chemical Biology

Indazole derivatives are privileged scaffolds in kinase inhibitor design, with multiple FDA-approved drugs (axitinib, pazopanib, entrectinib) containing the indazole core [1]. 3-Fluoro-5-nitro-1H-indazole has been cited as a precursor for fibroblast growth factor receptor (FGFR) inhibitors and has shown promise as a protein kinase CK2 inhibitor scaffold [2]. The 5-nitro group can be reduced to a primary amine for amide coupling, while the C-3 fluorine enhances metabolic stability via the strong C–F bond. For fragment-based screening libraries, the compound's defined 1H-tautomer preference eliminates tautomer-dependent variability in binding assays, a significant advantage over indazole fragments without C-3 substitution.

NOS Isoform-Selective Probe Development: iNOS-Favoring Chemical Tools

The 2009 and 2011 studies by Claramunt et al. established that fluorinated indazoles display enhanced iNOS selectivity compared to non-fluorinated analogs, with iNOS inhibition reaching 80–83% at 1 mM for optimized fluorinated derivatives [1]. 3-Fluoro-5-nitro-1H-indazole combines the iNOS-favoring 3-fluoro substitution with a 5-nitro group that can undergo bioreductive activation, potentially adding a hypoxia-selective dimension to NOS inhibition. This dual mechanism hypothesis makes the compound a compelling starting point for designing NOS inhibitors with tumor-selective or tissue-specific activation profiles, where the nitro group is reduced preferentially in hypoxic environments.

Diversifiable Building Block for Parallel Medicinal Chemistry Libraries

The dual orthogonal reactive handles (C-3 fluorine for SNAr/cross-coupling; C-5 nitro for reduction to amine) make 3-fluoro-5-nitro-1H-indazole an efficient diversification platform [1]. A single procurement supports at least three distinct library branches: (i) C-3 nucleophilic displacement to generate 3-alkoxy/3-amino-5-nitroindazoles; (ii) C-5 nitro reduction to 5-amino followed by amide/sulfonamide/urea library synthesis; and (iii) sequential C-5 reduction then C-3 functionalization for fully elaborated analogs. This contrasts with 5-nitro-1H-indazole, which offers only the C-5 handle, and with 3-fluoro-1H-indazole, which lacks the nitro-to-amine diversification pathway.

Quote Request

Request a Quote for 3-fluoro-5-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.